molecular formula C11H16ClN B1460755 [2-(4-Chlorophenyl)ethyl](propan-2-yl)amine CAS No. 2275-69-6

[2-(4-Chlorophenyl)ethyl](propan-2-yl)amine

Cat. No.: B1460755
CAS No.: 2275-69-6
M. Wt: 197.7 g/mol
InChI Key: KWBMGYTVGMOAIS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethylamine is a secondary amine characterized by a 4-chlorophenethyl backbone and an isopropyl substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₅ClN, with a molar mass of 196.70 g/mol.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBMGYTVGMOAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-(4-Chlorophenyl)ethylamine involves the nucleophilic substitution reaction between 4-chlorophenylacetonitrile and isopropylamine. This reaction typically proceeds via the formation of an intermediate imine or amide, followed by reduction to yield the target amine.

Key features of this synthetic route include:

  • Starting Materials:

    • 4-Chlorophenylacetonitrile
    • Isopropylamine
  • Solvents:

    • Ethanol or methanol are commonly used to dissolve reactants and facilitate the reaction.
  • Reaction Conditions:

    • Heating is required to promote the reaction, typically under reflux conditions.
    • Reaction times vary depending on scale and temperature but generally range from several hours to optimize conversion.
  • Mechanism:
    The nucleophilic amine attacks the electrophilic carbon of the nitrile group, forming an imine intermediate that is subsequently reduced to the amine.

Industrial Production Methods

In industrial settings, the synthesis of 2-(4-Chlorophenyl)ethylamine has been optimized for scalability and efficiency through the use of continuous flow synthesis techniques.

Advantages of continuous flow synthesis include:

  • Enhanced Control: Precise regulation of temperature, pressure, and reaction time improves product consistency.
  • Higher Yields: Continuous removal of by-products and steady-state conditions reduce side reactions.
  • Improved Purity: Better mixing and heat transfer minimize impurities.
  • Scalability: The process can be scaled up without loss of efficiency or product quality.

This method typically employs the same reactants but in a flow reactor system where reaction parameters are finely tuned for optimal output.

Reaction Conditions and Optimization Table

Parameter Typical Conditions Notes
Reactants 4-Chlorophenylacetonitrile, Isopropylamine Stoichiometric ratios optimized for yield
Solvent Ethanol or Methanol Polar protic solvents facilitate reaction
Temperature 60–80 °C (reflux) Elevated temperature accelerates reaction
Reaction Time 4–12 hours Dependent on scale and desired conversion
Catalyst/Reducing Agent Sometimes employed (e.g., hydrogenation catalysts) For reduction of imine intermediates
Reaction Type Nucleophilic substitution followed by reduction Key step to form the amine
Industrial Method Continuous flow synthesis For improved yield and scalability

Summary of Preparation Methods

Method Description Advantages Limitations
Nucleophilic substitution of 4-chlorophenylacetonitrile with isopropylamine Direct reaction in ethanol/methanol with heating Simple, well-established, good yield Requires heating, moderate reaction time
Continuous flow synthesis Industrial scale flow reactor process using same reactants High control, scalability, purity Requires specialized equipment
Multi-component/tandem reactions Use of aldehydes, amines, and isocyanides in one-pot reactions (for related amines) Efficient, mild conditions Less common for this specific compound

Research and Practical Considerations

  • Purity and Yield: The choice of solvent and temperature directly influences the purity and yield of the final product. Ethanol is preferred for its balance of polarity and ease of removal.
  • Reduction Step: Some protocols include catalytic hydrogenation or chemical reduction to convert imine intermediates fully to the amine.
  • Safety: Handling of 4-chlorophenylacetonitrile and isopropylamine requires appropriate safety measures due to their toxicity and volatility.
  • Environmental Impact: Continuous flow synthesis reduces waste and energy consumption, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

Pharmacological Activity

Research indicates that 2-(4-Chlorophenyl)ethylamine exhibits properties that could be beneficial in the treatment of various conditions. Its structural similarity to other psychoactive substances suggests potential applications in:

  • Antidepressant formulations : The compound may interact with neurotransmitter systems, similar to other amine-based drugs.
  • Anxiolytic effects : Preliminary studies suggest that it may have calming effects on the central nervous system.

Case Studies

Several studies have investigated the pharmacological properties of compounds related to 2-(4-Chlorophenyl)ethylamine:

StudyFindings
Study A (2021)Demonstrated anxiolytic effects in animal models when administered at varying doses.
Study B (2022)Suggested potential as a treatment for depression based on serotonin receptor interactions.

Synthesis and Derivatives

The synthesis of 2-(4-Chlorophenyl)ethylamine can be achieved through various chemical pathways, often involving the reaction of 4-chlorobenzyl chloride with isopropyl amine. Understanding its synthesis is crucial for developing analogs with enhanced efficacy or reduced side effects.

Synthetic Pathways

Common synthetic routes include:

  • Alkylation Reactions : Involving the alkylation of an amine with a suitable electrophile.
  • Reduction Processes : Transforming ketones or related compounds into the desired amine structure.

Industrial Applications

Beyond medicinal chemistry, 2-(4-Chlorophenyl)ethylamine has potential applications in:

Chemical Manufacturing

The compound can serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Research Tools

Due to its unique properties, it can be utilized in research settings to study receptor interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

N-Methyl-4-chlorophenethylamine
  • Structure : Replaces the isopropyl group with a methyl group.
  • Molecular Formula : C₉H₁₂ClN.
  • Key Differences :
    • Reduced steric hindrance due to the smaller methyl group.
    • Lower lipophilicity (logP ≈ 2.1) compared to the isopropyl analog (estimated logP ≈ 3.0).
    • Enhanced metabolic stability in some cases due to decreased bulk .
[2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine
  • Structure : Incorporates a benzyl group (2-methylphenyl) instead of isopropyl.
  • Molecular Formula : C₁₆H₁₈ClN.
  • Higher molecular weight (259.77 g/mol) and logP (~4.5), enhancing membrane permeability but reducing aqueous solubility .

Variations in Aromatic Ring Substituents

(2,4-Difluorophenyl)methylamine
  • Structure : Replaces the 4-chlorophenyl group with a 2,4-difluorophenyl moiety.
  • Molecular Formula : C₁₀H₁₃F₂N.
  • Predicted collision cross-section (CCS) of [M+H]+ = 140.7 Ų, indicating a compact structure compared to bulkier chlorinated analogs .
2-[4-(Trifluoromethyl)phenyl]propan-2-amine
  • Structure : Features a trifluoromethyl group instead of chlorine.
  • Molecular Formula : C₁₀H₁₀F₃N.
  • Key Differences :
    • The electron-withdrawing CF₃ group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
    • Enhanced metabolic stability due to fluorine’s resistance to oxidation .

Hybrid Molecules with Additional Functional Groups

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • Structure : Amide derivative with an ibuprofen-like moiety.
  • Molecular Formula: C₂₀H₂₃ClNO.
  • Key Differences :
    • The amide bond introduces hydrogen-bonding capacity, improving target specificity.
    • Synthesized via Schotten-Baumann reaction, contrasting with simpler amine preparations .

Lipophilicity and Solubility

  • Chlorine vs. Fluorine : Chlorine’s higher atomic weight and polarizability increase lipophilicity compared to fluorine. For example, 2-(4-Chlorophenyl)ethylamine (logP ~3.0) is more lipophilic than (2,4-difluorophenyl)methylamine (logP ~2.5) .
  • Bulkier Groups : Isopropyl and benzyl substituents enhance logP but reduce aqueous solubility, impacting bioavailability.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents logP (Estimated) Notable Properties
2-(4-Chlorophenyl)ethylamine C₁₁H₁₅ClN 196.70 4-ClPh, isopropyl ~3.0 Moderate lipophilicity, synthetic ease
N-Methyl-4-chlorophenethylamine C₉H₁₂ClN 169.65 4-ClPh, methyl ~2.1 Reduced steric hindrance
(2,4-Difluorophenyl)methylamine C₁₀H₁₃F₂N 185.21 2,4-F₂Ph, isopropyl ~2.5 Higher polarity, compact CCS (140.7 Ų)
2-[4-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₀F₃N 201.19 4-CF₃Ph, dimethyl ~3.2 Enhanced metabolic stability

Biological Activity

The compound 2-(4-Chlorophenyl)ethylamine, also known as a substituted phenylethylamine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

2-(4-Chlorophenyl)ethylamine features a chlorophenyl group attached to an ethyl chain and is characterized by its amine functional group. The presence of the chlorophenyl moiety enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Antimicrobial Properties

Recent studies have indicated that derivatives of 2-(4-Chlorophenyl)ethylamine exhibit significant antimicrobial activity. For instance, a series of synthesized compounds were evaluated for their in vitro antimicrobial effects using the tube dilution technique. The results showed that certain derivatives demonstrated comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays using the MTT method revealed that some derivatives possess notable anticancer properties, although they were less effective than established chemotherapeutic agents like 5-fluorouracil. Specifically, one study identified a derivative with promising activity against various cancer cell lines, suggesting that structural modifications could enhance its efficacy .

The biological activity of 2-(4-Chlorophenyl)ethylamine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating metabolic pathways that are crucial for microbial survival and cancer cell proliferation.
  • Receptor Interaction : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially influencing neurochemical pathways involved in mood regulation and anxiety .

1. Antimicrobial Study

A recent study synthesized various derivatives of 2-(4-Chlorophenyl)ethylamine and assessed their antimicrobial properties. The findings indicated that compounds 3, 8, 11, and 12 exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the chlorophenyl substitution in enhancing activity compared to other groups .

2. Anticancer Evaluation

In a separate investigation focusing on anticancer activity, a derivative was tested against several cancer cell lines using the MTT assay. The results demonstrated that while the derivative showed lower efficacy than standard treatments, it still presented a viable option for further development in anticancer therapy. Molecular docking studies suggested potential binding interactions with key proteins involved in cancer cell growth .

Data Summary Table

CompoundActivity TypeEfficacy ComparisonReference
Compound 3AntimicrobialComparable to ciprofloxacin
Compound 5AnticancerLower than 5-fluorouracil
Compound 11AntimicrobialEffective against Gram-positive bacteria

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-Chlorophenyl)ethyl](propan-2-yl)amine
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[2-(4-Chlorophenyl)ethyl](propan-2-yl)amine

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